

Introduction: The Phenylurea Scaffold as a Privileged Structure

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Compound of Interest

Compound Name: *1-Cyclooctyl-3-phenylurea*

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In the landscape of medicinal chemistry and drug discovery, the urea functional group holds a central position due to its remarkable ability to form stable, bidentate hydrogen bonds with a multitude of biological targets.[1] When flanked by aryl and alkyl/cycloalkyl substituents, as in the case of **1-Cyclooctyl-3-phenylurea**, this simple scaffold transforms into a versatile pharmacophore, giving rise to a vast array of biologically active molecules.[2][3] These compounds have demonstrated a wide spectrum of activities, ranging from potent enzyme inhibitors to modulators of complex signaling pathways.[1][4]

This guide provides a comprehensive technical overview of the applications of **1-Cyclooctyl-3-phenylurea**, a representative member of the N-cycloalkyl-N'-phenylurea class. While direct literature on this specific molecule is nascent, this document will synthesize data from closely related analogs to build a predictive framework for its potential therapeutic and industrial applications. We will explore its synthesis, delve into established and putative mechanisms of action across different biological domains, and provide detailed experimental protocols for its evaluation. The defining characteristics of **1-Cyclooctyl-3-phenylurea**—the bulky, lipophilic cyclooctyl group and the aromatic phenyl ring—will be a central theme in discussing structure-activity relationships (SAR) and potential for target-specific interactions.

General Synthesis of N,N'-Disubstituted Ureas

The synthesis of **1-Cyclooctyl-3-phenylurea** and its analogs is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The most common method involves the reaction of an amine with an isocyanate.

Protocol 1: Synthesis via Isocyanate Addition

This protocol describes a general method adaptable for the synthesis of **1-Cyclooctyl-3-phenylurea** by reacting cyclooctylamine with phenyl isocyanate.

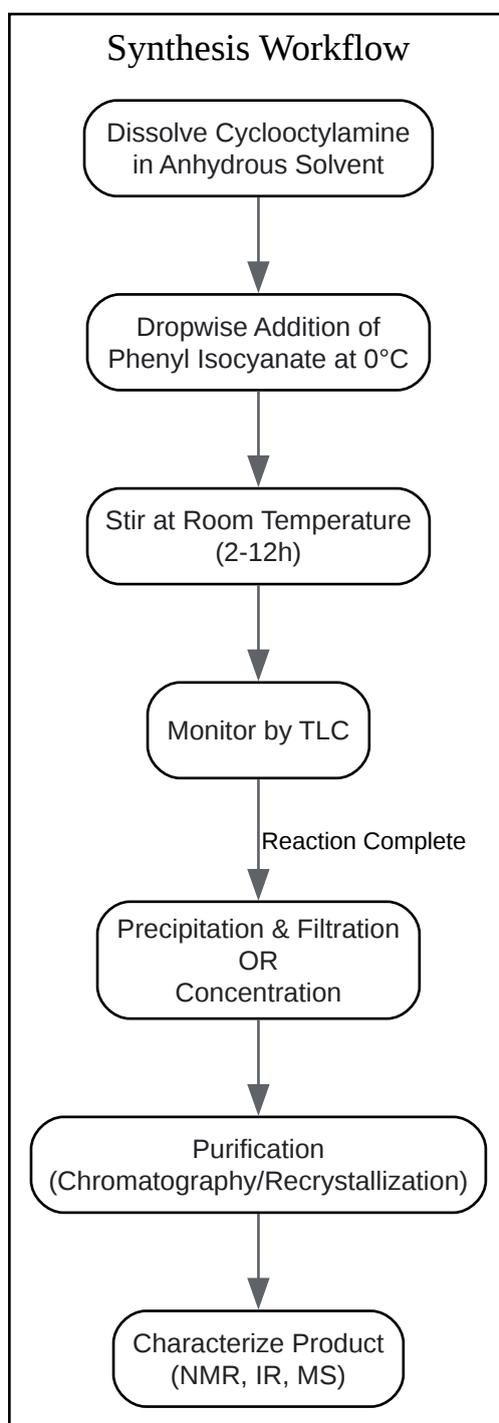
Materials:

- Cyclooctylamine
- Phenyl isocyanate
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)
- Stir plate and magnetic stir bar
- Round-bottom flask with reflux condenser
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography (if purification is needed)
- Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve cyclooctylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Reactant Addition:** Cool the solution in an ice bath. Add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature helps control the reaction rate.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.^[2] Monitor the reaction's progress using TLC until the starting materials are consumed.^{[2][5]}

- **Product Isolation:** Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold solvent, and dried under a vacuum.[2]
- **Purification (if necessary):** If the product does not precipitate or if impurities are present, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6]



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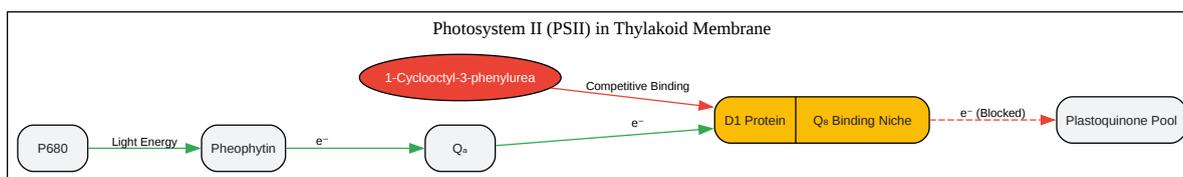
Caption: General workflow for the synthesis of **1-Cyclooctyl-3-phenylurea**.

Part 1: Applications in Agriculture as Herbicides

The phenylurea class of compounds was first introduced in the mid-20th century and remains a cornerstone in modern agriculture for weed control.[7] Their primary application is as herbicides, valued for their efficacy against a broad spectrum of weeds in various crops.[7][8]

Mechanism of Action: Inhibition of Photosystem II (PSII)

Phenylurea herbicides act by disrupting photosynthesis.[7] Specifically, they are potent inhibitors of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[7] The herbicide molecule binds to the D1 protein within the PSII complex, at a site known as the Q_B-binding niche. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, the phenylurea herbicide halts the photosynthetic electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death.[7]



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Caption: Phenylurea herbicides competitively block the Q_B site on the D1 protein of PSII.

Protocol 2: Evaluating Herbicidal Efficacy (Whole-Plant Bioassay)

This protocol is designed to assess the herbicidal efficacy of **1-Cyclooctyl-3-phenylurea** on a target weed species in a controlled environment.[7]

Objective: To determine the dose-response of a target weed to the test compound.

Materials:

- Seeds of a target weed species (e.g., *Amaranthus retroflexus*)
- Pots filled with standardized potting mix
- **1-Cyclooctyl-3-phenylurea** stock solution in a suitable solvent (e.g., acetone)
- Non-ionic surfactant
- Calibrated laboratory sprayer
- Greenhouse with controlled environmental conditions

Step-by-Step Methodology:

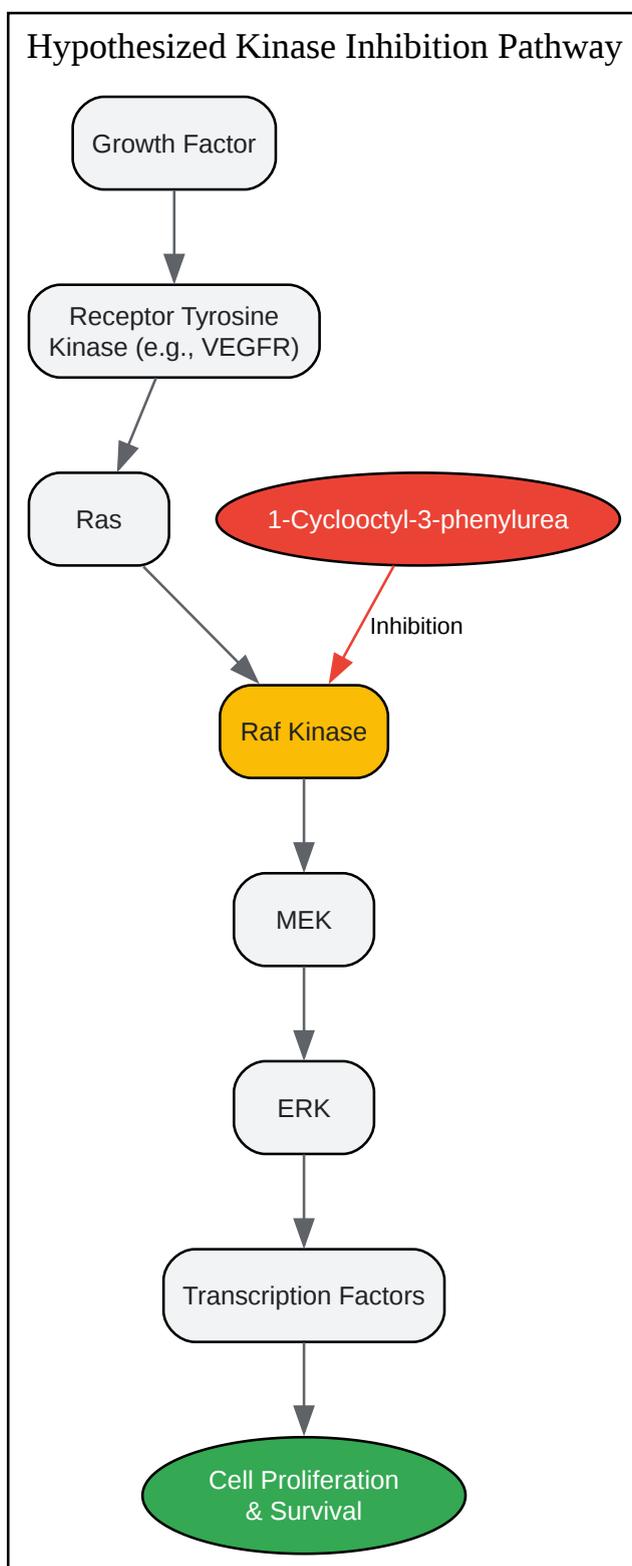
- **Plant Cultivation:** Sow weed seeds in pots and allow them to grow in the greenhouse to a specific stage (e.g., 2-4 true leaves).
- **Herbicide Preparation:** Prepare a series of dilutions of the **1-Cyclooctyl-3-phenylurea** stock solution to create a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 g/ha). Include a non-ionic surfactant as required.^[7]
- **Application:** Apply the herbicide solutions evenly to the foliage of the plants using the calibrated sprayer. Ensure uniform coverage. Include an untreated control group (sprayed with solvent and surfactant only).^[7]
- **Incubation:** Return the treated pots to the greenhouse, arranged in a randomized complete block design to minimize positional effects.
- **Data Collection:** After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done visually (rating phytotoxicity on a scale of 0-100%) or quantitatively (measuring fresh or dry weight of the above-ground biomass).
- **Analysis:** Analyze the data to determine the dose required to cause 50% growth inhibition (GR₅₀) or 50% mortality (LD₅₀).

Part 2: Applications in Oncology and Drug Development

The phenylurea scaffold is a key feature in several approved anticancer drugs (e.g., Sorafenib) and numerous investigational agents.[9] Derivatives have shown potent activity against a wide range of human tumor cell lines by targeting various aspects of cancer cell proliferation and survival.[4][10][11]

Putative Mechanisms of Action in Cancer

- **Kinase Inhibition:** Many phenylurea-containing compounds function as multi-kinase inhibitors.[9] They can target key enzymes in oncogenic signaling pathways, such as the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are essential for angiogenesis.[1][9] The urea moiety typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase.
- **Tubulin Polymerization Inhibition:** Certain phenylurea derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.
- **Other Mechanisms:** Research indicates that the anticancer effects of phenylureas can also be independent of tubulin-based mechanisms, suggesting the existence of novel molecular targets.[10]



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Caption: Phenylureas can inhibit key kinases like Raf in oncogenic signaling pathways.[9]

Antiproliferative Activity of Phenylurea Analogs

The antiproliferative potential of phenylurea derivatives has been extensively documented. The large, lipophilic cyclooctyl group in **1-Cyclooctyl-3-phenylurea** may enhance cell membrane permeability and hydrophobic interactions within a target's binding site, potentially leading to high potency.

Compound Class	Cancer Cell Line(s)	Activity (IC ₅₀)	Putative Target/Mechanism	Reference
N-3-haloacylamino phenyl-N'-aryl ureas	CEM, MCF-7, LOVO, etc.	0.38 - 4.07 μM	Tubulin-independent apoptosis	[10]
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivs.	Melanoma, Renal, Breast	Superior to paclitaxel in 21 cell lines	Not specified	[4]
1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas	HepG2 (Hepatocellular Carcinoma)	0.31 μM	VEGFR-2 Inhibition	[1]

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of **1-Cyclooctyl-3-phenylurea** that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

- Human cancer cell line (e.g., MCF-7 breast cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates

- **1-Cyclooctyl-3-phenylurea** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **1-Cyclooctyl-3-phenylurea** in culture medium. Remove the old medium from the plates and add the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Part 3: Additional Potential Applications

The versatility of the phenylurea scaffold suggests a range of other potential applications for **1-Cyclooctyl-3-phenylurea**.

- **CXCR2 Antagonism:** Structurally related 1-cyclopentenyl-3-phenylureas are potent and CNS-penetrant antagonists of the CXCR2 receptor, a target for neuroinflammatory diseases. [12] The lipophilicity of the cyclooctyl group could favor brain penetration, making **1-Cyclooctyl-3-phenylurea** a candidate for CNS disorders.[12]
- **Enzyme Inhibition:** Phenylurea and phenylthiourea derivatives are known enzyme inhibitors. [13][14] For instance, phenylthiourea is a competitive inhibitor of phenoloxidase.[14] The specific topology of **1-Cyclooctyl-3-phenylurea** could make it a selective inhibitor for other enzymes.
- **Antihyperglycemic Agents:** Phenylurea derivatives have been synthesized and evaluated as potential treatments for diabetes mellitus.[6]
- **Complement Inhibition:** 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, which is implicated in numerous inflammatory and autoimmune diseases.[15]

Conclusion and Future Directions

1-Cyclooctyl-3-phenylurea emerges from a class of compounds with a rich history and diverse range of biological activities. Based on robust data from its structural analogs, it stands as a promising candidate for further investigation in several key areas. Its potential as a herbicide is strongly supported by the well-established mechanism of action for phenylureas. In the realm of drug discovery, its scaffold suggests potential as an anticancer agent, a modulator of inflammatory pathways via CXCR2 antagonism, or as a novel enzyme inhibitor.

Future research should focus on the direct synthesis and biological evaluation of **1-Cyclooctyl-3-phenylurea**. Head-to-head comparisons with its cyclohexyl and cyclopentyl analogs would provide valuable SAR insights into the role of the cycloalkyl ring size on potency and selectivity. Elucidating its specific molecular targets through techniques like thermal shift assays or affinity chromatography-mass spectrometry will be critical in advancing its development from a promising scaffold to a lead compound.

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